molecular formula C8H8N4O B2359360 Imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-27-0

Imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2359360
CAS No.: 119448-27-0
M. Wt: 176.179
InChI Key: RHZQESDITRQWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-6-carbohydrazide
  • Imidazo[1,2-a]pyrimidine-7-carbohydrazide
  • Imidazo[1,2-a]pyridine-2-carbohydrazine

Comparison: Imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide moiety, which imparts distinct biological activities. Compared to its analogs, it exhibits higher cytotoxic potential and better selectivity towards cancer cells .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZQESDITRQWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary biological activities of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives explored in the research?

A1: The research primarily investigates the antifungal [] and corrosion inhibition properties [, ] of this compound derivatives.

Q2: How does the structure of this compound lend itself to modifications for improving its activity?

A2: The structure of this compound allows for various modifications at different positions. Researchers have synthesized derivatives by introducing substituents on the hydrazinecarbothioamide group, incorporating thiazolidinone rings, and adding phenyl-oxadiazole moieties. [] These modifications aim to enhance the antifungal activity by potentially influencing target binding and other pharmacophoric properties. Similarly, modifications involving the introduction of bromine and methoxyphenyl groups are explored for corrosion inhibition applications. [, ]

Q3: Can you elaborate on the antifungal activity observed in some this compound derivatives?

A3: Certain derivatives, particularly hydrazinecarbothioamide derivatives like 4h and 4f, demonstrated notable activity against Microsporum canis. [] While the exact mechanism of action is not fully elucidated in the research, the variations in activity observed with different substituents suggest the importance of specific structural features for interacting with fungal targets.

Q4: What computational chemistry approaches have been applied to study this compound derivatives?

A4: Researchers have utilized computational methods, including molecular docking studies, to investigate the potential binding modes and interactions of this compound derivatives with biological targets like Tyrosinase. [] These computational insights help in understanding structure-activity relationships and guiding the design of new derivatives with improved activity.

Q5: Beyond antifungal and corrosion inhibition, are there other potential applications being explored for this compound derivatives?

A5: Yes, research indicates potential applications of this compound derivatives in the development of chemical sensors. For instance, a mixture of benzaldehyde and Imidazo[1,2-a]pyridine has shown promise as a colorimetric and fluorescent sensor for detecting fluoride ions. []

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